molecular formula C13H9F3N6 B258172 2-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine

2-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine

Cat. No. B258172
M. Wt: 306.25 g/mol
InChI Key: NDTWIXMFSBQRKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine involves the inhibition of CK2, which is a serine/threonine protein kinase. CK2 is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by 2-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine have been investigated in various studies. It has been shown to induce apoptosis in cancer cells by inhibiting CK2, which is involved in cell survival pathways. It has also been shown to inhibit tumor growth in animal models of cancer. However, its effects on normal cells and tissues need to be further investigated to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

2-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine has several advantages for lab experiments. It is a potent inhibitor of CK2, and its mechanism of action has been extensively studied. It has also been synthesized using various methods, and its purity and yield can be optimized. However, its limitations include its potential toxicity and its effects on normal cells and tissues, which need to be further investigated.

Future Directions

There are several future directions for the study of 2-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine. These include the investigation of its effects on normal cells and tissues, the optimization of its synthesis method to improve its purity and yield, and the development of analogs with improved potency and selectivity. It can also be investigated as a potential anticancer agent in combination with other drugs or therapies.

Synthesis Methods

2-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine can be synthesized using various methods, including the reaction of 2-methyl-4,5-dicyano-1H-pyrimidine with 1-phenyl-1H-tetrazole-5-thiol in the presence of trifluoroacetic acid. Another method involves the reaction of 2,4-dichloro-5-methylpyrimidine with 1-phenyl-1H-tetrazole-5-thiol in the presence of potassium carbonate and copper(I) iodide. The synthesis method plays a crucial role in determining the purity and yield of the final product.

Scientific Research Applications

2-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine has been extensively studied for its potential applications in scientific research. It has been used as a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and differentiation. The inhibition of CK2 has been shown to have anticancer effects, and 2-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine has been investigated as a potential anticancer agent.

properties

Product Name

2-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine

Molecular Formula

C13H9F3N6

Molecular Weight

306.25 g/mol

IUPAC Name

2-methyl-5-(1-phenyltetrazol-5-yl)-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C13H9F3N6/c1-8-17-7-10(11(18-8)13(14,15)16)12-19-20-21-22(12)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

NDTWIXMFSBQRKD-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=N1)C(F)(F)F)C2=NN=NN2C3=CC=CC=C3

Canonical SMILES

CC1=NC=C(C(=N1)C(F)(F)F)C2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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